Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-

Description

Contextual Significance of Organodisilanes with Unsaturated Ligands

Organodisilanes functionalized with unsaturated organic moieties, such as ethenyl (vinyl) groups, are of particular interest. The presence of a vinyl group introduces a site of reactivity, allowing for a diverse array of chemical transformations including polymerization, hydrosilylation, and cross-coupling reactions. The silicon-silicon bond itself possesses distinctive characteristics, such as σ-bond delocalization, which can influence the electronic properties of the molecule. This combination of a reactive unsaturated group and the unique Si-Si bond makes these compounds valuable precursors for silicon-containing polymers, ceramics, and advanced materials.

Rationale for Dedicated Investigation into Disilane (B73854), 1-ethenyl-1,1,2,2,2-pentamethyl-

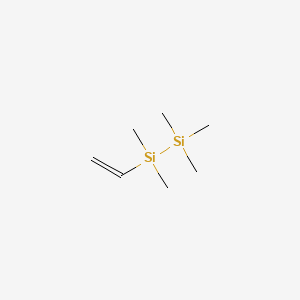

Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-, with the chemical formula C₇H₁₆Si₂, represents a specific molecular architecture within the broader class of vinyl-substituted disilanes. matrix-fine-chemicals.com Its structure, featuring a vinyl group on one silicon atom and a total of five methyl groups distributed across the two silicon atoms, offers a unique balance of reactivity and stability. The pentamethyl substitution provides a degree of steric hindrance and influences the compound's solubility and volatility. A dedicated investigation into this specific compound is warranted to understand how this particular arrangement of substituents affects the reactivity of the vinyl group and the stability of the disilane backbone. Such studies are crucial for the tailored design of precursors for advanced materials with specific properties.

Below is a data table summarizing the key identifiers for this compound:

| Property | Value |

| Chemical Formula | C₇H₁₆Si₂ |

| Molecular Weight | 158.39 g/mol |

| CAS Number | 214279-37-5 |

| Synonyms | 1-Ethenyl-1,1,2,2,2-pentamethyldisilane, Vinylpentamethyldisilane |

Overview of Current Research Landscape and Key Challenges

The current research landscape for ethenyl-substituted disilanes is focused on harnessing their potential as building blocks in materials science and organic synthesis. matrix-fine-chemicals.com They are explored as monomers for silicon-based polymers and as precursors for the formation of silicon carbide (SiC) materials. matrix-fine-chemicals.com The vinyl group allows for controlled polymerization and functionalization, making them attractive for creating materials with tailored optical, electronic, and thermal properties.

However, significant challenges remain in the synthesis and application of these compounds. A primary challenge is the selective and efficient synthesis of asymmetrically substituted disilanes like 1-ethenyl-1,1,2,2,2-pentamethyl-. The synthesis often involves the use of highly reactive organometallic reagents and requires careful control of reaction conditions to avoid side reactions, such as the cleavage of the silicon-silicon bond. Furthermore, a detailed understanding of the reaction mechanisms and the influence of steric and electronic effects of the substituents on the reactivity of the vinyl group is an ongoing area of research. Overcoming these challenges is key to unlocking the full potential of this class of organosilicon compounds.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-dimethyl-trimethylsilylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Si2/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHCLBDFINIOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149536 | |

| Record name | Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-06-7 | |

| Record name | 1-Ethenyl-1,1,2,2,2-pentamethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethenyl 1,1,2,2,2 Pentamethyldisilane and Analogue Vinylsilanes

Direct Synthetic Routes to Unsymmetrical Vinyldisilanes

Direct synthetic routes to unsymmetrical vinyldisilanes often employ highly reactive organometallic reagents to create the desired silicon-carbon bonds. These methods offer a straightforward approach to assembling the target molecular framework.

Organometallic Coupling Approaches

Organometallic reagents, particularly those based on magnesium and lithium, are fundamental tools for the formation of Si-C bonds. Their high nucleophilicity allows for the displacement of leaving groups on a silicon atom, enabling the introduction of various organic functionalities, including vinyl groups.

Grignard reagents (R-MgX) are well-established for the synthesis of organosilanes. In the context of preparing 1-ethenyl-1,1,2,2,2-pentamethyldisilane, a plausible approach involves the reaction of a vinyl Grignard reagent with a suitable pentamethyldisilyl halide. The general reaction is depicted below:

General Reaction Scheme:

This method relies on the nucleophilic attack of the vinyl group from the Grignard reagent onto the electrophilic silicon center of the chloropentamethyldisilane (B75337). The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Key Research Findings:

Organolithium reagents are another class of powerful nucleophiles used in the synthesis of organosilicon compounds. wikipedia.org Vinyllithium, in particular, can be employed to introduce a vinyl group onto a silicon atom. The reaction is analogous to the Grignard-mediated approach, involving the nucleophilic substitution of a halide on a disilane (B73854) precursor.

General Reaction Scheme: Cl-Si(CH₃)₂-Si(CH₃)₃ + H₂C=CH-Li → H₂C=CH-Si(CH₃)₂-Si(CH₃)₃ + LiCl

Transition Metal-Catalyzed Coupling Reactions

Functionalization Strategies from Precursor Compounds

The introduction of a vinyl group onto a pre-existing disilane framework is a common and effective strategy for the synthesis of 1-ethenyl-1,1,2,2,2-pentamethyldisilane. This approach typically involves the use of a reactive disilane intermediate that can readily undergo nucleophilic substitution.

Utilization of Halopentamethyldisilane Intermediates for Vinyl Group Introduction

A primary and widely employed method for the synthesis of 1-ethenyl-1,1,2,2,2-pentamethyldisilane involves the reaction of a halopentamethyldisilane, most commonly chloropentamethyldisilane, with a vinyl-anion equivalent. The Grignard reaction, utilizing vinylmagnesium bromide, is a particularly effective and well-documented approach for this transformation.

The general reaction proceeds via the nucleophilic attack of the vinyl Grignard reagent on the electrophilic silicon center of the chloropentamethyldisilane, leading to the formation of a new silicon-carbon bond and the elimination of magnesium bromide chloride.

Reaction Scheme:

(CH₃)₃Si-Si(CH₃)₂Cl + CH₂=CHMgBr → (CH₃)₃Si-Si(CH₃)₂CH=CH₂ + MgBrCl

This method is advantageous due to the commercial availability of both the chloropentamethyldisilane precursor and vinylmagnesium bromide solution (typically in tetrahydrofuran, THF). The reaction is generally carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent.

An analogous procedure for the synthesis of vinyltin (B8441512) compounds provides a useful framework for the preparation of vinylpentamethyldisilane. orgsyn.orgorgsyn.org In a typical setup, a solution of chloropentamethyldisilane in an ethereal solvent like THF is added to a solution of vinylmagnesium bromide at a controlled temperature, often at reflux to ensure the reaction goes to completion. orgsyn.org The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride to decompose any unreacted Grignard reagent and facilitate the separation of the organic and aqueous layers. orgsyn.org The desired product, 1-ethenyl-1,1,2,2,2-pentamethyldisilane, is then isolated from the organic phase by distillation.

| Reagent/Solvent | Role | Typical Conditions |

| Chloropentamethyldisilane | Electrophilic silicon source | Starting material |

| Vinylmagnesium bromide | Nucleophilic vinyl source | Grignard reagent, typically in THF |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

| Inert Atmosphere | Prevents side reactions | Nitrogen or Argon |

| Saturated NH₄Cl (aq) | Quenching agent | Added during workup |

Selective Alkenyl Group Installation into Oligosilane Frameworks

The selective introduction of a single alkenyl group into a more complex oligosilane framework presents a greater synthetic challenge due to the potential for multiple reactive sites. However, strategies have been developed to achieve such selectivity, which are applicable to the synthesis of vinyl-substituted disilanes and higher oligosilanes.

One potential strategy for the selective monovinylation of a disilane containing more than one reactive site (e.g., a dichlorotetramethyldisilane) would be the controlled addition of one equivalent of the vinyl Grignard reagent at a low temperature to favor monosubstitution. However, this often leads to a mixture of mono- and di-substituted products.

More refined methods for the selective installation of vinyl groups onto silicon frameworks include transition metal-catalyzed reactions. For instance, the silyl-Heck reaction, a palladium-catalyzed process, allows for the silylation of terminal olefins. organic-chemistry.org While this method is typically used to introduce a silyl (B83357) group to an alkene, modifications of this methodology could potentially be adapted for the vinylation of a silyl halide.

Another powerful technique is the hydrosilylation of alkynes, which involves the addition of a Si-H bond across a carbon-carbon triple bond. organic-chemistry.org To achieve the selective synthesis of a monovinyl-substituted disilane, one could start with a disilane containing a single Si-H bond, such as pentamethyldisilane (B12335347). The reaction of pentamethyldisilane with acetylene (B1199291) in the presence of a suitable catalyst (e.g., platinum or rhodium complexes) would, in principle, yield 1-ethenyl-1,1,2,2,2-pentamethyldisilane.

Reaction Scheme (Hydrosilylation):

(CH₃)₃Si-Si(CH₃)₂H + HC≡CH --(Catalyst)--> (CH₃)₃Si-Si(CH₃)₂CH=CH₂

The regioselectivity of the hydrosilylation of terminal alkynes can be an issue, potentially leading to the formation of both the α- and β-adducts. However, with appropriate catalyst selection, high selectivity for the desired isomer can often be achieved.

Furthermore, the synthesis of vinyl-substituted open-cage silsesquioxanes has been demonstrated through the hydrolytic condensation of trisilanols with vinyl-functionalized chlorosilanes. nih.gov This highlights the ability to introduce vinyl groups into complex siloxane and silsesquioxane structures, suggesting that similar principles could be applied to the controlled functionalization of linear oligosilanes.

| Method | Description | Potential for Selectivity |

| Controlled Grignard Addition | Stoichiometric control of a vinyl Grignard reagent with a polyhalooligosilane. | Moderate; often yields product mixtures. |

| Hydrosilylation | Catalytic addition of a Si-H bond across an alkyne. | High selectivity can be achieved with appropriate catalyst and substrate choice. |

| Silyl-Heck Reaction | Palladium-catalyzed reaction of a silyl halide with an alkene. | Potentially adaptable for selective vinylation. |

Reactivity Profiles and Mechanistic Investigations of 1 Ethenyl 1,1,2,2,2 Pentamethyldisilane

Silicon-Silicon Bond Reactivity in Disilanes

The silicon-silicon (Si-Si) bond is a key feature of disilanes, imbuing them with unique electronic and chemical properties. This bond is generally stable but can be cleaved under various conditions, including electrophilic, nucleophilic, and oxidative attacks. The reactivity of the Si-Si bond is crucial for the design and synthesis of novel organosilicon materials. nih.gov

The Si-Si bond in disilanes is susceptible to cleavage by electrophilic reagents. This reactivity stems from the high energy of the Si-Si σ-orbital, making it available for interaction with electrophiles. The cleavage of C-Si bonds by electrophiles is a well-documented process, and similar principles apply to the Si-Si bond. nih.gov Transition metals, acting as Lewis acids, can attack the C-Si bond, and by extension, the Si-Si bond, leading to regioselective metal insertion.

While specific studies on the electrophilic cleavage of 1-ethenyl-1,1,2,2,2-pentamethyldisilane are not extensively detailed in the available literature, the general mechanism involves the attack of an electrophile (E+) on the Si-Si bond. This forms a bridged intermediate or a transient silylium (B1239981) cation, which is then attacked by a nucleophile (Nu-) to yield the cleavage products. The stability of the Si-C bond, and analogously the Si-Si bond, can be influenced by the molecular structure and reaction conditions. Theoretical studies have been conducted to predict the stability of Si-C bonds under acidic conditions, which can be conceptually extended to the electrophilic cleavage of Si-Si bonds. rsc.org

Nucleophilic attack on one of the silicon atoms can also induce the cleavage of the Si-Si bond. This process is facilitated by the polarization of the Si-Si bond and the ability of silicon to expand its coordination sphere. The presence of nearby functional groups can significantly impact the rate of cleavage of silicon-containing bonds. nih.gov For instance, tethered functional groups can accelerate the hydrolytic cleavage of Si-O bonds through internal hydrogen-bond catalysis. nih.gov

In the context of disilanes, a nucleophile attacks one of the silicon atoms, leading to the formation of a pentacoordinate silicon intermediate. This intermediate can then undergo cleavage of the Si-Si bond, with the other silicon moiety acting as a leaving group. The specific conditions and the nature of the nucleophile play a critical role in the efficiency of this process.

Reductive cleavage of the Si-Si bond is another important transformation. This can be achieved using various reducing agents, which effectively add electrons to the Si-Si σ* antibonding orbital, thereby weakening and ultimately breaking the bond.

The Si-Si bond can undergo oxidative cleavage in the presence of oxidizing agents. A common example is the insertion of an oxygen atom into the Si-Si bond to form a disiloxane (B77578) bridge. This reaction has been observed in cyclic disilanes upon exposure to oxygen. nih.gov The oxidative cleavage of alkenes, such as through ozonolysis or reaction with permanganate, provides a conceptual framework for understanding the breaking of bonds and the introduction of oxygen atoms, although the specific mechanisms for Si-Si bonds differ. youtube.comrug.nl

In a typical oxidative cleavage of a disilane (B73854), the oxidizing agent attacks the Si-Si bond, leading to the formation of an intermediate that subsequently rearranges to yield the oxidized product, often a disiloxane. This process is fundamental in the synthesis of various silicone-based materials.

Ethenyl Moiety Reactivity: Addition and Cyclization Reactions

The ethenyl (vinyl) group attached to the silicon atom in 1-ethenyl-1,1,2,2,2-pentamethyldisilane is a site of rich chemical reactivity, particularly for addition reactions.

Hydrosilylation is a key reaction involving the addition of a silicon-hydrogen (Si-H) bond across the double bond of the vinyl group. This reaction is a widely used method for forming stable silicon-carbon bonds and is of significant industrial importance, particularly in the curing of silicone polymers. mdpi.comresearchgate.net The reaction is typically catalyzed by transition metal complexes. mdpi.com

The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several steps:

Oxidative addition of the hydrosilane to the platinum catalyst.

Coordination of the vinyl group to the platinum center.

Migratory insertion of the coordinated olefin into the Pt-H bond.

Reductive elimination of the final product, regenerating the catalyst. mdpi.com

Hydrosilylation of alkenes can sometimes be accompanied by side reactions such as isomerization of the double bond. mdpi.com

A variety of transition metal complexes are effective catalysts for the hydrosilylation of vinylsilanes. Platinum, rhodium, and iridium complexes are among the most studied and utilized.

Platinum Complexes : Platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst, are highly active and widely used in the silicones industry. mdpi.comresearchgate.net They are effective at very low concentrations. mdpi.com However, the formation of colloidal platinum can sometimes lead to catalyst deactivation. mdpi.com

Rhodium Complexes : Rhodium catalysts are also employed for hydrosilylation reactions and can offer different selectivity compared to platinum. mdpi.comresearchgate.netmdpi.com The use of specific ligands can influence the catalytic activity and selectivity of rhodium complexes. researchgate.net

Iridium Complexes : Iridium-based catalysts have gained attention for their unique catalytic properties in hydrosilylation. researchgate.netdntb.gov.ua They can exhibit high activity and selectivity, and their catalytic behavior can be tuned by the choice of ligands. researchgate.netrsc.org Iridium catalysts have been shown to be effective in the hydrosilylation of various substrates, including amides and alkynes. researchgate.netdntb.gov.ua

The efficacy of these catalytic systems can be compared based on factors such as turnover number, selectivity (e.g., anti-Markovnikov vs. Markovnikov addition), and reaction conditions.

| Catalyst Type | Common Examples | Key Characteristics | Selectivity | References |

|---|---|---|---|---|

| Platinum | Speier's Catalyst (H₂[PtCl₆]), Karstedt's Catalyst | Highly active, widely used in industry, can be prone to deactivation via colloid formation. | Typically anti-Markovnikov addition. | mdpi.comresearchgate.net |

| Rhodium | [Rh(PPh₃)₃Cl] (Wilkinson's catalyst), Rh₂(OAc)₄ | Effective catalysts, selectivity can be tuned with ligands. | Can provide different regio- and stereoselectivity compared to platinum. | mdpi.comresearchgate.netmdpi.com |

| Iridium | [IrCl(COD)]₂, IrCl(CO)(PPh₃)₂ | High catalytic activity, compatible with various functional groups. | Can offer high selectivity in specific applications. | researchgate.netdntb.gov.uarsc.orgdntb.gov.ua |

Bis-silylation Reactions Involving the Ethenyl Group

Bis-silylation involves the addition of two silicon atoms across an unsaturated bond, a reaction that can be applied to the ethenyl group of 1-ethenyl-1,1,2,2,2-pentamethyldisilane. This process is valuable for synthesizing 1,2-bis-silyl alkanes, which are versatile intermediates.

While intermolecular bis-silylation of alkenes and alkynes typically proceeds via cis-addition of the Si-Si bond, intramolecular variations can lead to different stereochemical outcomes and the formation of novel heterocyclic structures. mdpi.comresearchgate.net A notable example is the rhodium-catalyzed intramolecular cyclization of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives. In this reaction, the pentamethyldisilanyl group and the adjacent ethynyl (B1212043) group react to form a pyridine-fused silole. mdpi.com This transformation occurs through an intramolecular trans-bis-silylation of the alkyne. mdpi.com

DFT calculations on this system suggest that the trans-bis-silylation pathway is energetically more favorable than a corresponding cis route. mdpi.com This type of cyclization demonstrates the potential of the pentamethyldisilanyl moiety, when positioned correctly relative to another unsaturated group within a molecule, to participate in the stereospecific construction of complex sila-heterocycles. mdpi.comfrontiersin.org

Transition metal catalysts are essential for activating the otherwise stable silicon-silicon bond of a disilane, enabling its addition to an unsaturated group. Palladium, nickel, and rhodium complexes are commonly employed for this purpose. mdpi.comnih.gov

The catalytic cycle for palladium-catalyzed bis-silylation is generally understood to involve:

Oxidative Addition: The disilane's Si-Si bond adds to a low-valent metal center (e.g., Pd(0)), forming a bis(silyl)metal complex (e.g., (R₃Si)₂Pd(II)). thieme-connect.com

Alkyne/Alkene Coordination: The unsaturated substrate coordinates to the metal complex.

Insertion: The alkyne or alkene inserts into one of the metal-silicon bonds.

Reductive Elimination: The second silyl (B83357) group and the newly formed organic fragment eliminate from the metal, creating the vicinal C-Si bonds and regenerating the active catalyst. acs.org

Nickel catalysts have also been shown to be effective for the bis-silylation of internal alkynes, smoothly producing cis-bis-silylated olefins. nih.gov Rhodium catalysts are particularly noted for their ability to promote unique transformations, such as the intramolecular trans-bis-silylation cyclization reactions mentioned previously. mdpi.com The choice of metal and its associated ligands is therefore critical in directing the reactivity and selectivity of the bis-silylation process. nih.gov

The stereochemistry of bis-silylation is a key aspect of the reaction's utility. For intermolecular reactions involving the addition of a disilane to an alkyne, the process almost exclusively results in cis-addition, yielding a (Z)-1,2-bis(silyl)alkene. nih.gov This high degree of stereocontrol is a direct consequence of the mechanistic pathway involving concerted or near-concerted addition from the metal center.

However, as demonstrated by intramolecular reactions, trans-bis-silylation is also possible. mdpi.com In the rhodium-catalyzed cyclization of (2-alkynylphenyl)disilanes and related pyridine (B92270) systems, the geometric constraints of the intramolecular reaction favor a pathway that results in the formal trans-addition of the two silicon atoms across the triple bond to form the cyclic product. mdpi.com This highlights a powerful strategy for achieving stereochemical outcomes that are inaccessible through conventional intermolecular pathways. Therefore, stereochemical control in bis-silylation is dictated by the interplay between the catalyst and whether the reaction proceeds via an intermolecular or intramolecular pathway.

Photochemical Reactivity and Transient Intermediate Generation

The photolysis of organodisilanes, particularly those containing a Si-Si σ-bond, is a well-established method for generating highly reactive, short-lived silicon intermediates. The photolysis of 1-ethenyl-1,1,2,2,2-pentamethyldisilane is expected to proceed via cleavage of the weakest bond, the silicon-silicon bond, leading to the formation of silyl radicals.

Research on the photolysis of related compounds, such as ((trimethylsilyl)ethynyl)pentamethyldisilane, in solution has shown that direct irradiation leads to a mixture of reactive intermediates. researchgate.net These transient species can be detected and characterized using techniques like laser flash photolysis. The primary photochemical event is the homolytic cleavage of the Si-Si bond, generating two silyl radicals (in this case, ·SiMe₂CH=CH₂ and ·SiMe₃). These radicals can then undergo further reactions, such as rearrangement or reaction with trapping agents. For example, photolysis in the presence of methanol (B129727) leads to trapped adducts, confirming the generation of these intermediates. researchgate.net

Depending on the specific structure of the disilane, other transient species such as silylenes (divalent silicon species) or silenes (compounds with Si=C double bonds) can also be formed through subsequent rearrangement pathways. researchgate.net For instance, the photolysis of phenyl-substituted polysilanes is known to generate transient silylenes, which can be observed by their characteristic UV absorption spectra and reactivity towards quenching agents. researchgate.net The study of these transient intermediates provides fundamental insights into the reaction mechanisms of silicon compounds and enables their use in the synthesis of novel organosilicon structures.

Photolysis-Induced Transformations of Pentamethyldisilanyl-Substituted Alkynes

While direct photolysis studies on 1-ethenyl-1,1,2,2,2-pentamethyldisilane bearing an alkyne substituent are not extensively detailed in the provided information, the photochemical behavior of structurally related pentamethyldisilanyl-substituted compounds provides significant insights. For instance, the photolysis of pentamethyldisilanyl-substituted alkynes is known to proceed through the formation of reactive intermediates. A study on vinyldisilanes, including pentamethylvinyldisilane, has shown that direct irradiation in a hydrocarbon solution initiates a researchgate.netrsc.org-trimethylsilyl migration, leading to the formation of silenes as reactive intermediates. researchgate.net This transformation is a key step in the photochemical pathway of such compounds. The study of these reactive intermediates has been facilitated by techniques such as laser flash photolysis, which allows for their direct detection and characterization. researchgate.net

Formation and Characterization of Reactive Silicon Intermediates (e.g., Silacyclopropenes, Silenes, Silatrienes)

The photolysis of 1-ethenyl-1,1,2,2,2-pentamethyldisilane is a fertile ground for the generation of various reactive silicon intermediates. The primary photochemical process identified for this compound is a researchgate.netrsc.org-trimethylsilyl migration, which results in the formation of a silene. researchgate.net Silenes are silicon-carbon double-bonded species and are highly reactive.

In addition to silenes, other reactive intermediates such as silylenes (silicon analogues of carbenes) can also be generated from the photolysis of polysilanes. researchgate.net These silylenes can be trapped using various agents, including hydrosilanes, and their dimerization can lead to the formation of disilenes. researchgate.net The characterization of these transient species is often accomplished through spectroscopic methods. For example, silylenes isolated in 3-methylpentane (B165638) glass at 77K exhibit characteristic electronic transitions in the UV-Vis region, with absorption maxima ranging from 368 to 577 nm. researchgate.net

The table below summarizes the types of reactive silicon intermediates that can be generated from the photolysis of organodisilanes and their characteristic detection methods.

| Reactive Intermediate | General Structure | Method of Generation | Characterization Techniques |

| Silene | >Si=C< | Photochemical researchgate.netrsc.org-silyl migration | Laser flash photolysis, UV-Vis spectroscopy, trapping reactions |

| Silylene | >Si: | Photolysis of polysilanes | Low-temperature matrix isolation spectroscopy (UV-Vis), trapping reactions |

| Disilene | >Si=Si< | Dimerization of silylenes | UV-Vis spectroscopy |

Photoreaction Mechanisms and Product Distribution Analysis

The photoreaction mechanism of 1-ethenyl-1,1,2,2,2-pentamethyldisilane primarily involves the homolytic cleavage of the Si-Si bond upon UV irradiation, followed by a rearrangement to form more stable or trapped products. The key mechanistic step is the researchgate.netrsc.org-trimethylsilyl migration to the vinyl group, which yields a silene intermediate. researchgate.net

Photoexcitation: The disilane molecule absorbs a photon, leading to an excited state.

Si-Si Bond Cleavage/Rearrangement: In the excited state, the molecule undergoes a researchgate.netrsc.org-trimethylsilyl migration.

Formation of Silene: This migration results in the formation of a transient silene.

Subsequent Reactions: The highly reactive silene can then undergo various reactions, such as addition of nucleophiles (e.g., methanol) if present, or dimerization, leading to the final product distribution.

Steady-state and laser flash photolysis techniques have been instrumental in elucidating this mechanism. researchgate.net The analysis of the final products, often after trapping the reactive intermediates with a suitable reagent like methanol, provides crucial information about the reaction pathways. For example, the presence of methanol adducts corresponding to the addition to a silene confirms its formation as an intermediate. researchgate.net

The product distribution is highly dependent on the reaction conditions, such as the solvent and the presence of trapping agents. In the absence of a trapping agent, the reactive intermediates may polymerize or undergo other complex rearrangements. researchgate.net

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each proton, carbon, and silicon atom can be obtained.

The ¹H NMR spectrum of "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-" is expected to show distinct signals corresponding to the different types of protons present in the molecule: the vinyl protons of the ethenyl group and the protons of the five methyl groups.

The three protons of the vinyl group (-CH=CH₂) are chemically non-equivalent and should present a complex splitting pattern, typically an AMX spin system. This results from the different coupling constants between the geminal, cis, and trans protons. The proton on the carbon attached to the silicon atom (the α-carbon) would likely appear as a doublet of doublets. The two terminal vinyl protons (on the β-carbon) would also appear as distinct doublet of doublets. The chemical shifts for these vinylic protons are anticipated to be in the range of 5.5-6.5 ppm. libretexts.org

The methyl groups attached to the silicon atoms are expected to produce two distinct signals due to their different chemical environments. The two methyl groups on the silicon atom bonded to the vinyl group (Si-1) are equivalent and should appear as a single sharp singlet. The three methyl groups on the terminal silicon atom (Si-2) are also equivalent to each other and should produce another distinct singlet. These signals are expected in the upfield region of the spectrum, typically between 0.0 and 0.5 ppm, characteristic of methyl groups attached to silicon. The relative integration of these peaks would correspond to the number of protons, providing further structural confirmation.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -Si(CH₃)₂- | ~0.1 - 0.3 | Singlet |

| -Si(CH₃)₃ | ~0.0 - 0.2 | Singlet |

| -CH =CH₂ | ~5.8 - 6.5 | Doublet of Doublets |

| -CH=CH ₂ (cis) | ~5.5 - 6.0 | Doublet of Doublets |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. pressbooks.pub For "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-", four distinct signals are expected, corresponding to the four unique carbon environments.

The two carbons of the vinyl group will have characteristic chemical shifts in the downfield region typical for sp² hybridized carbons, generally between 120 and 140 ppm. libretexts.org The carbon atom directly attached to the silicon will be influenced by the electropositive nature of silicon, affecting its precise chemical shift.

The methyl carbons attached to the two different silicon atoms will give rise to two separate signals in the upfield region of the spectrum, usually between -5 and 5 ppm. The chemical shift for the carbons of the two methyl groups on Si-1 will be slightly different from the three methyl groups on Si-2 due to the influence of the adjacent vinyl group. In a broadband decoupled ¹³C NMR spectrum, all signals are expected to appear as singlets. libretexts.org

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| -Si(C H₃)₂- | -2 to 2 | sp³ |

| -Si(C H₃)₃ | -4 to 0 | sp³ |

| -C H=CH₂ | 135 to 145 | sp² |

²⁹Si NMR spectroscopy is a powerful technique for directly observing the silicon nuclei, providing crucial information about the silicon environments and their connectivity. Since there are two chemically non-equivalent silicon atoms in "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-", two distinct signals are expected in the ²⁹Si NMR spectrum.

The silicon atom bonded to the vinyl group and two methyl groups (Si-1) will have a different chemical shift compared to the silicon atom bonded to three methyl groups (Si-2). The chemical shifts in ²⁹Si NMR are sensitive to the nature of the substituents. The presence of the sp²-hybridized vinyl group on Si-1 would typically result in a downfield shift compared to the fully alkyl-substituted Si-2. The expected chemical shift range for such disilanes is generally between -10 and -50 ppm relative to tetramethylsilane (B1202638) (TMS).

Expected ²⁹Si NMR Data

| Silicon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Si (CH₃)₂(CH=CH₂) | -15 to -25 |

| Si (CH₃)₃ | -35 to -45 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. In the mass spectrum of "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-", the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through the cleavage of the Si-Si bond, which is typically weaker than Si-C or C-C bonds. This would lead to characteristic fragment ions. Common fragmentation pathways would include:

Loss of a methyl group (-CH₃), resulting in an [M-15]⁺ ion.

Loss of the vinyl group (-CH=CH₂), resulting in an [M-27]⁺ ion.

Cleavage of the Si-Si bond, leading to fragments such as [Si(CH₃)₃]⁺ (m/z = 73) and [Si(CH₃)₂(CH=CH₂)]⁺ (m/z = 85).

The relative abundance of these fragment ions provides a fingerprint that can be used for structural confirmation.

Expected Mass Spectrometry Fragmentation

| Fragment Ion | Expected m/z | Identity |

|---|---|---|

| 158 | [C₇H₁₈Si₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl group |

| 131 | [M - CH=CH₂]⁺ | Loss of a vinyl group |

| 85 | [Si(CH₃)₂(CH=CH₂)]⁺ | Cleavage of Si-Si bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iqlibretexts.org Organodisilanes are known to exhibit characteristic absorptions in the ultraviolet region due to electronic transitions involving the silicon-silicon σ-bond.

The primary electronic transition of interest in "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-" is the σ → σ* transition associated with the Si-Si bond. For simple alkyl-substituted disilanes, this absorption typically occurs at high energy, below 200 nm. However, the presence of the vinyl group conjugated with the Si-Si bond can lead to a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength, potentially bringing it into the accessible UV region (above 200 nm).

This shift is due to the interaction between the σ orbitals of the Si-Si bond and the π orbitals of the vinyl group (σ-π conjugation). The molar extinction coefficient (ε) for this transition would provide information on the probability of the electronic transition. A higher value of ε indicates a more allowed transition. The exact position of λ_max and the value of ε are sensitive to the specific substitution pattern and the conformation of the molecule.

Expected UV-Vis Absorption Data

| Transition | Expected λ_max (nm) | Expected Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| σ(Si-Si) → σ*(Si-Si) | ~200 - 230 | Moderate to High |

Investigation of σ(Si-Si)-π(Ethenyl) Conjugation Effects on Electronic Spectra

The electronic absorption spectrum of "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-" is largely defined by the interaction between the silicon-silicon (Si-Si) σ-bond and the carbon-carbon (C=C) π-bond of the ethenyl group. This interaction, known as σ-π conjugation, results in the delocalization of electrons across the Si-Si-C=C framework. In isolated systems, the σ → σ* electronic transition of a Si-Si bond typically occurs at high energies, corresponding to absorption in the far-ultraviolet region. Similarly, the π → π* transition of an unconjugated ethenyl group also appears at short wavelengths.

However, in "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-", the mixing of the Si-Si σ orbital with the C=C π orbital leads to the formation of new molecular orbitals with a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap results in a bathochromic (red) shift of the absorption maxima in the ultraviolet-visible (UV-Vis) spectrum compared to non-conjugated analogues. The extent of this shift is highly dependent on the dihedral angle between the Si-Si bond and the plane of the ethenyl group, with maximum conjugation occurring when these are coplanar.

The primary electronic transitions expected for this molecule are:

σ(Si-Si) → π(C=C):* An excitation from the Si-Si bonding orbital to the C=C antibonding orbital.

π(C=C) → σ(Si-Si):* An excitation from the C=C bonding orbital to the Si-Si antibonding orbital.

These transitions are characteristic of σ-π conjugated systems and give rise to unique absorption bands in the UV-Vis spectrum. The intensity and wavelength of these bands provide valuable information about the extent of electronic delocalization within the molecule.

Table 1: Expected Electronic Transitions for Disilane (B73854), 1-ethenyl-1,1,2,2,2-pentamethyl-

| Transition Type | Description | Expected Spectral Region |

| σ → σ | Excitation within the Si-Si sigma framework | Far-UV |

| π → π | Excitation within the C=C pi framework | UV |

| σ(Si-Si) → π(C=C) | Charge transfer from the Si-Si bond to the ethenyl group | UV |

| π(C=C) → σ(Si-Si) | Charge transfer from the ethenyl group to the Si-Si bond | UV |

Computational Chemistry Approaches for Reactivity and Electronic Structure

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-". Density Functional Theory (DFT) is a particularly effective method for such investigations.

DFT calculations are widely employed to model the mechanisms and energetics of chemical reactions involving organosilicon compounds. For "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-", DFT can be used to investigate reactions such as electrophilic additions to the double bond or insertions into the Si-Si bond. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways. The inclusion of the ethenyl group and the Si-Si bond in the same molecule offers multiple potential sites for reaction, and DFT can help predict which site is more susceptible to attack by various reagents.

The frontier molecular orbitals, the HOMO and the LUMO, are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and the energy of its lowest electronic excitation. youtube.com

For "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-", the HOMO is expected to have significant contributions from both the Si-Si σ orbital and the C=C π orbital, reflecting the σ-π conjugation. The LUMO is anticipated to be a mixture of the Si-Si σ* and C=C π* orbitals. The precise composition and energy of these orbitals, which can be accurately calculated using DFT, dictate the molecule's reactivity. For instance, a high-energy HOMO would suggest susceptibility to oxidation or attack by electrophiles, while a low-energy LUMO would indicate a tendency to react with nucleophiles.

Table 2: Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |

Theoretical studies, primarily using DFT, can provide a detailed picture of the intramolecular interactions and the extent of electronic delocalization in "Disilane, 1-ethenyl-1,1,2,2,2-pentamethyl-". Natural Bond Orbital (NBO) analysis is a powerful tool in this regard. NBO analysis can quantify the interaction energy between the filled σ(Si-Si) orbital and the empty π(C=C) orbital, as well as the interaction between the filled π(C=C) orbital and the empty σ(Si-Si) orbital. These interaction energies provide a direct measure of the strength of the σ-π conjugation.

Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify bond critical points, which can further characterize the nature of the chemical bonds within the molecule. These computational approaches allow for a detailed exploration of how the pentamethylsilyl and trimethylsilyl (B98337) groups influence the electronic structure and delocalization across the Si-Si-ethenyl framework.

Applications in Advanced Materials Science and Polymer Chemistry

Polymeric Materials Derived from 1-Ethenyl-1,1,2,2,2-pentamethyldisilane

The presence of the vinyl group in 1-ethenyl-1,1,2,2,2-pentamethyldisilane serves as a versatile handle for polymerization. This allows for the creation of silicon-containing polymers through various polymerization techniques, most notably radical polymerization and hydrosilylation-based methods.

Radical Polymerization of the Ethenyl Moiety

The ethenyl group of 1-ethenyl-1,1,2,2,2-pentamethyldisilane can undergo free-radical polymerization, a common method for producing a wide array of polymers. isc.irk.ru This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals that subsequently react with the vinyl monomer.

The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. uomustansiriyah.edu.iq During propagation, the growing polymer chain adds monomer units, incorporating the pentamethyldisilyl group as a pendant side chain. The kinetics of this polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. isc.irk.ru The general scheme for the radical polymerization of vinyl monomers involves these key kinetic steps. youtube.comyoutube.com

The resulting polymer, poly(1-(pentamethyldisilanyl)ethylene), possesses a unique structure with a polysilane side group on every other carbon atom of the polyethylene backbone. This structure is anticipated to impart properties such as increased thermal stability, altered solubility, and unique optical and electronic characteristics compared to conventional polyethylene.

| Parameter | Expected Influence | Rationale |

|---|---|---|

| Monomer Concentration | Increased rate of polymerization | Higher availability of monomer units for propagation. uomustansiriyah.edu.iq |

| Initiator Concentration | Increased rate of polymerization, decreased molecular weight | Higher concentration of primary radicals leads to more polymer chains being initiated simultaneously. |

| Temperature | Increased rate of polymerization | Higher temperatures increase the rate of initiator decomposition and propagation. |

| Steric Hindrance of Pentamethyldisilyl Group | Potentially lower rate of polymerization and lower molecular weight | The bulky side group may hinder the approach of monomer to the growing polymer chain. |

Hydrosilylation-Based Polymerization for Silicon-Containing Macromolecules

Hydrosilylation is a powerful and versatile reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the ethenyl group of 1-ethenyl-1,1,2,2,2-pentamethyldisilane. mendeley.combohrium.com This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. semanticscholar.org

This monomer can be polymerized with a comonomer containing at least two Si-H groups. The reaction proceeds via a step-growth mechanism, leading to the formation of a polymer with alternating monomer units. The properties of the resulting silicon-containing macromolecule can be tuned by the choice of the Si-H containing comonomer. For example, using a comonomer with a flexible spacer between the Si-H groups would be expected to yield a more flexible polymer.

Competitive and relative rate studies on similar compounds, such as vinylpentamethyldisiloxane, demonstrate the reactivity of such vinyl-substituted silicon compounds in hydrosilylation reactions. bohrium.com The general mechanism for platinum-catalyzed hydrosilylation of alkenes provides a framework for understanding this polymerization process. semanticscholar.org

Design and Synthesis of Functional Organosilicon Materials

The unique chemical structure of 1-ethenyl-1,1,2,2,2-pentamethyldisilane makes it a valuable building block for the design and synthesis of functional organosilicon materials with specific and tunable properties.

Role as a Monomer in Advanced Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. youtube.com 1-Ethenyl-1,1,2,2,2-pentamethyldisilane can serve as a key monomer in the synthesis of such materials. mendeley.com

Through its vinyl group, the monomer can be copolymerized with other organic monomers to form an organic polymer backbone. The pendant pentamethyldisilyl groups can then act as sites for the in-situ generation of an inorganic phase, such as silica, through sol-gel processes. This approach allows for the creation of hybrid materials with a high degree of control over the morphology and the interface between the organic and inorganic phases. mdpi.com The resulting materials are expected to exhibit enhanced thermal stability, mechanical strength, and tailored optical properties.

Tailoring Electronic and Optical Properties via Disilane (B73854) Incorporation

The presence of Si-Si bonds can lead to absorption in the UV region and can influence the refractive index of the material. scribd.com By controlling the concentration of the disilane-containing monomer in a copolymer, the refractive index and other optical properties can be precisely tuned. fiveable.meresearchgate.net Furthermore, the electrical properties of polymers, such as their dielectric constant and resistivity, can be modified by the incorporation of silicon-containing groups. researchgate.netjourcc.com

| Property | Potential Effect | Underlying Mechanism |

|---|---|---|

| Refractive Index | Modification of refractive index | The presence of silicon atoms alters the polarizability of the polymer. scribd.com |

| UV Absorption | Increased UV absorption | Electronic transitions associated with the Si-Si bond. dntb.gov.ua |

| Thermal Stability | Enhanced thermal stability | The high bond energy of Si-C and Si-Si bonds. |

| Dielectric Constant | Lowering of the dielectric constant | The low polarizability of organosilicon moieties. |

Integration into Novel Optoelectronic and Sensor Platforms

The tunable optical and electronic properties of materials derived from 1-ethenyl-1,1,2,2,2-pentamethyldisilane make them promising candidates for applications in optoelectronics and sensor technologies. iipseries.orgmdpi.com For example, polymers with a precisely controlled refractive index are essential for the fabrication of waveguides and other optical components. nih.gov

In the realm of sensor technology, the incorporation of the disilane moiety could be leveraged to create materials with specific sensitivities. For instance, the chemical environment could affect the electronic properties of the Si-Si bond, leading to a detectable change in the material's optical or electrical response. mdpi.com The flexibility and processability of polymers derived from this monomer could also be advantageous for the development of flexible and wearable electronic devices. nih.gov

Future Research Directions and Emerging Opportunities for 1 Ethenyl 1,1,2,2,2 Pentamethyldisilane

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of vinyl-substituted disilanes, including 1-ethenyl-1,1,2,2,2-pentamethyldisilane, has traditionally relied on methods such as the hydrosilylation of alkynes and reactions involving organometallic reagents. wikipedia.org However, the future of its synthesis lies in the development of more sustainable and efficient methodologies. A key area of research will be the exploration of catalyst systems that are not only highly selective but also based on earth-abundant and less toxic metals.

Current research into vinylsilane synthesis has highlighted palladium-catalyzed silylation, often referred to as the silyl-Heck reaction, as a powerful tool. nih.gov Future work could focus on adapting these methods specifically for vinyl disilanes, optimizing reaction conditions to improve yields and reduce waste. The development of heterogeneous catalysts could also offer significant advantages in terms of catalyst recovery and reuse, contributing to greener manufacturing processes. organic-chemistry.org

| Synthetic Method | Potential for Sustainability | Key Research Areas |

| Catalytic Hydrosilylation | Use of earth-abundant metal catalysts (e.g., iron, copper) | Catalyst design for improved regioselectivity and stereoselectivity. |

| Silyl-Heck Reaction | Lower catalyst loadings and milder reaction conditions | Ligand development to enhance catalyst activity and stability. |

| Dehydrogenative Silylation | Atom-economical approach with minimal byproducts | Exploration of new catalyst systems to overcome substrate limitations. |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The vinyl group in 1-ethenyl-1,1,2,2,2-pentamethyldisilane is a gateway to a wide array of chemical transformations. While the reactivity of vinylsilanes in general is well-documented, the specific influence of the adjacent pentamethyldisilyl group on this reactivity is an area ripe for exploration. Future research is expected to uncover novel catalytic transformations that leverage the unique electronic and steric properties of this molecule.

Gold-catalyzed reactions of vinylsilanes with vinyldiazo compounds have been shown to produce skipped dienes with high regio- and stereoselectivity. nih.gov Investigating the behavior of 1-ethenyl-1,1,2,2,2-pentamethyldisilane in similar and other novel catalytic cycles could lead to the synthesis of complex organic molecules with valuable applications. Furthermore, the Si-Si bond within the disilane (B73854) moiety presents an intriguing site for activation, potentially enabling unprecedented catalytic cycles and the formation of novel organosilicon structures.

Advanced Design of Functional Materials with Tailored Properties

One of the most exciting future directions for 1-ethenyl-1,1,2,2,2-pentamethyldisilane lies in its use as a monomer or crosslinking agent for the creation of advanced functional materials. sinosil.com Vinyl-functionalized silicones are already utilized in addition-cure systems for producing elastomers with desirable mechanical properties. The incorporation of the pentamethyldisilyl group could impart unique thermal, optical, or electronic properties to the resulting polymers.

Future research will likely focus on the controlled polymerization of this monomer to create polymers with precisely defined architectures. Anionic stitching polymerization of styryl(vinyl)silanes has been shown to produce polymers with fused sila-bicyclic structures, resulting in materials with high thermal stability and optical transparency. rsc.org Applying similar strategies to 1-ethenyl-1,1,2,2,2-pentamethyldisilane could lead to the development of novel silicon- and carbon-containing polymers with tailored properties for applications in electronics, photonics, and aerospace.

| Material Type | Potential Properties | Emerging Applications |

| Silicone Elastomers | Enhanced thermal stability, tunable mechanical properties | High-performance seals and gaskets, advanced coatings. |

| Sila-cyclic Polymers | High glass transition temperature, optical transparency | Materials for microelectronics, optical components. |

| Hybrid Organic-Inorganic Materials | Improved adhesion to inorganic surfaces, unique surface properties | Adhesion promoters, surface modifiers for fillers and fibers. |

Synergistic Integration of Experimental and Computational Research Paradigms

The advancement of our understanding and application of 1-ethenyl-1,1,2,2,2-pentamethyldisilane will be significantly accelerated by the synergistic integration of experimental and computational chemistry. youtube.com Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this molecule.

For instance, computational studies can be employed to predict the regioselectivity and stereoselectivity of catalytic reactions, guiding the design of more efficient synthetic routes. mdpi.com In the realm of materials science, molecular modeling can be used to predict the bulk properties of polymers derived from this monomer, accelerating the discovery of new materials with desired functionalities. The iterative feedback loop between computational prediction and experimental validation will be crucial in unlocking the full potential of 1-ethenyl-1,1,2,2,2-pentamethyldisilane.

| Area of Investigation | Computational Approach | Experimental Validation |

| Reaction Mechanisms | DFT calculations of transition states and reaction pathways | Kinetic studies and isolation of reaction intermediates. |

| Spectroscopic Properties | Prediction of NMR, IR, and UV-Vis spectra | Comparison with experimentally obtained spectroscopic data. |

| Material Properties | Molecular dynamics simulations of polymer chains | Measurement of thermal, mechanical, and optical properties. |

Q & A

Q. What are the primary safety protocols for handling 1-ethenyl-1,1,2,2,2-pentamethyldisilane in laboratory settings?

Due to its structural similarity to disilane (Si₂H₆), this compound is expected to exhibit extreme flammability and reactivity. Key protocols include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent ignition .

- Leak Management : Use water spray to cool containers during leaks; avoid extinguishing flames unless the leak is fully controlled .

- Ventilation : Ensure fume hoods with >100 fpm airflow to mitigate gas accumulation .

- Personal Protective Equipment (PPE) : Flame-resistant lab coats, face shields, and chemically resistant gloves .

Q. What synthetic routes are reported for 1-ethenyl-pentamethyldisilane derivatives?

The compound’s synthesis may involve:

- Catalytic Functionalization : PdCl₂/NiCl₂-catalyzed hydrogen-halogen exchange to introduce ethenyl groups, as seen in analogous disilane modifications .

- Reductive Alkylation : Reduction of halogenated precursors (e.g., chloropentamethyldisilane, CAS 1560-28-7) with Grignard reagents or organolithium compounds .

- Thermal Isomerization : Rearrangement via 2-siladiene intermediates, though this requires precise temperature control to avoid side reactions .

Q. How can researchers characterize the purity and structure of this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts .

- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR to confirm substituent arrangement and silicon bonding environments .

- FT-IR Spectroscopy : Identify Si–C (~600–800 cm⁻¹) and Si–H (~2100 cm⁻¹) vibrational modes .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal isomerization of ethenyl-substituted disilanes?

Studies on acyl(ethenyl)disilanes reveal:

- 2-Siladiene Intermediates : Transient siladienes form during isomerization, with stability influenced by steric bulk from pentamethyl groups .

- Kinetic Control : Reaction pathways depend on temperature; higher temps favor siladiene formation but risk decomposition. Computational modeling (DFT) is recommended to map energy barriers .

Q. How does the ethenyl group influence the flammability and reactivity of pentamethyldisilane?

- Lower Flammability Limit (LFL) : Pure disilane (Si₂H₆) has an LFL of ~1.4 vol% in air; the ethenyl group may lower this due to increased unsaturation and radical reactivity .

- Reactivity with Oxidizers : Ethenyl substituents enhance susceptibility to electrophilic attack, requiring stringent exclusion of O₂ and moisture during storage .

Q. What experimental designs mitigate data contradictions in studying disilane derivatives?

Common contradictions arise in:

Q. How can computational methods predict the compound’s applications in materials science?

Q. What strategies address challenges in scaling up synthesis for academic research?

- Microreactor Systems : Enhance heat/mass transfer for exothermic reactions (e.g., ethenylation) while minimizing explosion risks .

- Flow Chemistry : Continuous synthesis under inert conditions improves reproducibility and safety .

Methodological Guidance

Q. How to analyze conflicting data on disilane reactivity?

- Critical Parameter Review : Compare experimental conditions (e.g., gas flow rates, ignition sources) across studies .

- Statistical Validation : Use ANOVA to assess reproducibility in replicate trials .

3.2 Recommended techniques for studying decomposition pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.